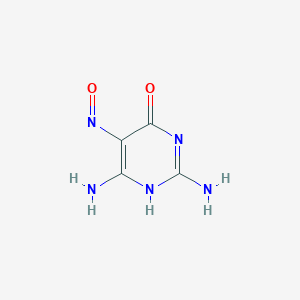
2,6-diamino-5-nitroso-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H5N5O2 It is known for its unique structure, which includes both amino and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one typically involves a multi-step synthetic process. One common method includes the following steps :
Ring-closure reaction: Malonic methyl ester nitrile reacts with guanidine salt in a methanol solution of sodium methylate.
Filtration and concentration: The reaction mixture is diluted with absolute methanol, and by-product sodium nitrate is recovered by filtration. The filtrate is then concentrated.
Destruction of excess sodium methoxide: Water is added to the concentrated filtrate, followed by concentration and recovery of aqueous methanol.
Nitrosation reaction: The concentrate is subjected to a nitrosation reaction in a dilute formic acid solution with sodium nitrite.
Crystallization and filtration: After the reaction is complete, the mixture is cooled, and the product is crystallized and filtered.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on the efficient recycling of solvents and reagents, as well as the reduction of waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antibiotic against Clostridioides difficile.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its potential antibiotic activity against Clostridioides difficile is believed to involve the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
- 2,6-Diamino-5-nitrosopyrimidin-4-ol
- 4-Hydroxy-5-nitroso-2,6-diaminopyrimidine
Uniqueness
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific arrangement of amino and nitroso groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2,6-diamino-5-nitroso-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














